molecular formula C9H10BrNO2 B6160132 methyl 5-amino-3-bromo-2-methylbenzoate CAS No. 1374264-44-4

methyl 5-amino-3-bromo-2-methylbenzoate

Cat. No.: B6160132
CAS No.: 1374264-44-4
M. Wt: 244.1
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Description

Significance of Methyl 5-amino-3-bromo-2-methylbenzoate within the Chemical Space of Benzoic Acid Derivatives

This compound (CAS Number: 1374264-44-4) is a polysubstituted benzoic acid derivative that holds particular significance due to its unique arrangement of functional groups. sigmaaldrich.com Each substituent—the amino, bromo, methyl, and methyl ester groups—provides a reactive handle that can be addressed with high selectivity, making the molecule a highly versatile building block.

The compound's structure allows for a variety of chemical transformations. The amino group can be used for amide bond formation, diazotization followed by substitution, or as a directing group in further electrophilic aromatic substitutions. The bromine atom is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid or transesterification. This multifunctionality makes it a valuable intermediate in the synthesis of complex organic molecules. sigmaaldrich.comgoogle.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1374264-44-4 sigmaaldrich.com
Molecular Formula C₉H₁₀BrNO₂ sigmaaldrich.com
Molecular Weight 244.09 g/mol sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
Physical Form Powder sigmaaldrich.com

| InChI Key | KSJXWULLKPTDCZ-UHFFFAOYSA-N sigmaaldrich.com |

Overview of Strategic Importance in Contemporary Synthetic Organic Chemistry Research

The strategic value of this compound in contemporary research, particularly in medicinal chemistry, lies in its role as a scaffold for constructing biologically active molecules. The search for new drugs, such as kinase inhibitors for cancer therapy, often relies on the assembly of complex heterocyclic systems. acs.orged.ac.uk Dysregulated kinase activity is a known cause of progressive disorders, making kinase inhibitors a critical class of drugs. acs.orged.ac.uk

Building blocks like this compound are ideal starting points for synthesizing these complex targets. Chemists can leverage the different reactive sites on the molecule in a stepwise fashion to build intricate molecular frameworks. For instance, the bromine atom can be used to introduce a new aryl or heteroaryl group via a Suzuki coupling, while the amino group can be acylated or used to form part of a new heterocyclic ring. This modular approach is highly efficient and allows for the rapid generation of libraries of related compounds for screening and lead optimization.

While specific, publicly documented syntheses of marketed drugs using this exact intermediate are not prominent, its availability from suppliers of specialized chemical building blocks underscores its utility in research and development programs within the pharmaceutical and agrochemical industries. bldpharm.com Its structure is representative of the type of highly functionalized intermediates that are crucial for the discovery and development of new chemical entities. acs.orgresearchgate.net

Table 2: Synthesis and Precursor Information

Compound Name Role Synthesis Method Example
Methyl 5-bromo-2-methyl-3-nitrobenzoate Precursor Reduction of the nitro group to an amine using reagents like iron powder in ammonium (B1175870) chloride solution. chemicalbook.com
This compound Target Compound Starting material for further elaboration in multi-step syntheses. chemicalbook.com

Properties

CAS No.

1374264-44-4

Molecular Formula

C9H10BrNO2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

Synthetic Pathways and Methodologies for Methyl 5 Amino 3 Bromo 2 Methylbenzoate

Established Synthetic Routes and Methodological Optimizations

The traditional synthesis of methyl 5-amino-3-bromo-2-methylbenzoate relies on a series of well-understood organic reactions. These methods have been refined over time to improve yields and purity.

Amination Strategies for Brominated Benzoate (B1203000) Precursors

One common approach involves the amination of a brominated benzoate precursor. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction offers a significant advantage over older methods like the Goldberg reaction or nucleophilic aromatic substitution due to its milder conditions and broader substrate scope. wikipedia.org The development of specialized ligands, such as bidentate phosphine (B1218219) ligands like BINAP and DDPF, has further expanded the utility of this reaction to include primary amines. wikipedia.org While the specific conditions are highly dependent on the substrate, the use of a palladium catalyst like Pd(OAc)2 with a suitable ligand such as X-Phos is a common strategy. beilstein-journals.org

Bromination Methodologies for Aminomethyl Benzoate Precursors

An alternative strategy involves the bromination of an aminomethyl benzoate precursor, such as methyl 3-amino-4-methylbenzoate. chemicalbook.com A widely used method for this transformation is electrophilic bromination. Reagents like N-Bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) can be employed to selectively introduce a bromine atom onto the aromatic ring. chemicalbook.com The reaction is typically carried out at a reduced temperature, for instance, 0 °C, to control the selectivity of the bromination. chemicalbook.com

Esterification Techniques for Corresponding Benzoic Acids

The target compound can also be synthesized from its corresponding carboxylic acid, 2-amino-3-bromo-5-methylbenzoic acid. cymitquimica.com The Fischer esterification is a classic and effective method for this conversion. ucla.edu This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of the alcohol, in this case, methanol (B129727), with a strong acid catalyst like sulfuric acid or phosphoric acid. ucla.edu To overcome the equilibrium limitations of this reaction, especially in closed systems, techniques such as the intermittent addition of the acid catalyst or the use of microwave irradiation have been explored to enhance reaction rates and yields. usm.myusm.my

Reductive Transformations in Compound Synthesis, including Nitro Group Reduction to Amino

A key synthetic route to this compound involves the reduction of a nitro group to an amino group on a suitable precursor. A common starting material for this approach is methyl 3-bromo-2-methyl-5-nitrobenzoate. chemicalbook.comnih.gov

A prevalent and efficient method for this reduction is catalytic hydrogenation. wikipedia.org Catalysts such as palladium on carbon (Pd/C) are highly effective for converting both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com However, care must be taken as this catalyst can also dehalogenate aryl halides. commonorganicchemistry.com In such cases, Raney nickel is a viable alternative as it effectively reduces nitro groups without affecting bromo substituents. wikipedia.orgcommonorganicchemistry.com

Another widely used method involves the use of iron powder in the presence of an acid, such as acetic acid, or a salt like ammonium (B1175870) chloride in a solvent mixture like ethanol (B145695) and water. chemicalbook.comwikipedia.org This method provides a mild and often high-yielding route to the desired amine. chemicalbook.com Other reducing agents like tin(II) chloride (SnCl2) and sodium sulfide (B99878) (Na2S) also offer mild conditions for the reduction of nitro groups in the presence of other reducible functionalities. wikipedia.orgcommonorganicchemistry.com

PrecursorReagents and ConditionsProductYield
Methyl 5-bromo-2-methyl-3-nitrobenzoateFe, NH4Cl, ethanol/water, 90°C, 1hThis compound99.1% chemicalbook.com
Methyl 3-amino-4-methylbenzoateNBS, DMF, 0°C, 20 minMethyl 5-amino-2-bromo-4-methylbenzoate90.0% chemicalbook.com

Development of Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This includes the design of novel catalysts and the adoption of green chemistry principles to minimize waste and hazardous substance use. nih.govchemrxiv.org

Catalyst Design and Application for Enhanced Selectivity and Yield

The development of novel catalysts is at the forefront of improving the synthesis of complex organic molecules. For amination reactions, research has focused on creating more active and selective catalysts. For instance, novel iron-based catalysts have been developed for the direct functionalization of C-H bonds to form amines, a process that can reduce the number of synthetic steps and waste generation. harvard.edu

Utilization of Environmentally Benign Solvents and Reaction Conditions

In line with the growing emphasis on green chemistry, research is exploring the use of more environmentally friendly solvents and reaction conditions. The aforementioned synthesis using an ethanol and water mixture is an example of employing greener solvents compared to harsher organic solvents. chemicalbook.com Water, in particular, is an ideal solvent for green chemistry due to its non-toxic and non-flammable nature. Ethanol is also considered a greener solvent as it is renewable and biodegradable.

Integration of Flow Chemistry Principles for Continuous Synthesis

While specific documented examples of flow chemistry for the synthesis of this compound are not yet prevalent in the provided search results, the chemical industry is increasingly adopting flow chemistry for its numerous advantages. easycdmo.com Flow chemistry, or continuous flow processing, offers benefits such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processing. The principles of flow chemistry could be readily applied to the known synthetic routes of this compound. For instance, the reduction of methyl 5-bromo-2-methyl-3-nitrobenzoate could be adapted to a flow reactor, allowing for precise temperature control and reaction time, potentially leading to even higher yields and purity.

Considerations for Precursor Synthesis and Sourcing in Research Scale Production

The availability and synthesis of precursors are crucial for the research and production of this compound. The primary precursor for the common synthetic route is methyl 5-bromo-2-methyl-3-nitrobenzoate. chemicalbook.com The synthesis of this precursor often starts from 2-methylbenzoic acid. chemicalbook.com

One method involves the nitration of m-toluic acid to produce 2-nitro-3-methylbenzoic acid, which is a related structural motif. google.com Another approach details the bromination of 2-methylbenzoic acid using reagents like 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione in concentrated sulfuric acid. chemicalbook.com The resulting 5-bromo-2-methylbenzoic acid can then be esterified and nitrated to yield the desired precursor.

The sourcing of these starting materials and the efficiency of the precursor synthesis steps are critical economic and logistical considerations for any research-scale production. Challenges in precursor synthesis can include the formation of isomers, such as 3-bromo-2-methylbenzoic acid, which requires careful purification steps to isolate the desired 5-bromo isomer. chemicalbook.com

Reactivity Profiles and Transformational Chemistry of Methyl 5 Amino 3 Bromo 2 Methylbenzoate

Chemical Transformations Involving the Aromatic Amino Group

The presence of the primary amino group (-NH₂) makes the molecule nucleophilic and susceptible to a variety of reactions that are characteristic of aromatic amines. These transformations are fundamental for building more complex molecular architectures.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nitrogen of the amino group readily reacts with acylating, sulfonylating, and alkylating agents. These reactions are crucial for introducing protecting groups or for synthesizing amides, sulfonamides, and secondary or tertiary amines, which are common structural motifs in pharmaceuticals and other functional materials.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base results in the formation of the corresponding N-acetylated derivative. This transformation is often used to protect the amino group, moderating its activating effect and preventing unwanted side reactions during subsequent electrophilic aromatic substitutions.

Sulfonylation: The amino group can be converted into a sulfonamide by reacting it with a sulfonyl chloride, such as methanesulfonyl chloride, typically in a solvent like dichloromethane (B109758). nih.gov This reaction proceeds over several days and may require heating to achieve completion. nih.gov The resulting N-sulfonylated product can be further functionalized.

Alkylation: Direct alkylation of the amino group can be challenging due to the potential for over-alkylation. However, alkylation can be achieved on the sulfonamide derivative. For instance, the N-sulfonylated product of a related isomer, methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate, can be N-alkylated using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) to yield the N-methylated product. nih.gov This two-step sequence of sulfonylation followed by alkylation provides a controlled method for synthesizing N-alkylated aniline (B41778) derivatives.

Reaction TypeReagent(s)Product TypeTypical Conditions
Acylation Acyl chloride or Anhydride (B1165640), BaseN-Acyl derivativeAnhydrous solvent, often with mild heating
Sulfonylation Methanesulfonyl chlorideN-Sulfonyl derivativeDichloromethane, 333-343 K, 2-3 days nih.gov
Alkylation (of sulfonamide) NaH, Alkyl halideN-Alkyl-N-sulfonyl derivativeDimethylformamide, Room temperature, 14-16 h nih.gov

Diazotization and Subsequent Derivatization Pathways (e.g., Sandmeyer Reactions)

The primary aromatic amino group is a synthetic handle for a plethora of transformations via the formation of a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–10 °C). libretexts.org The resulting arenediazonium salt is highly versatile because the diazonio group (-N₂⁺) is an excellent leaving group (N₂ gas), which can be displaced by a wide variety of nucleophiles. libretexts.orgmasterorganicchemistry.com

The Sandmeyer reaction is a classic set of transformations where the diazonium salt is treated with a copper(I) salt to introduce a halide (Cl, Br) or a pseudohalide (CN). wikipedia.orgnih.govmnstate.edu This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org By applying this methodology to methyl 5-amino-3-bromo-2-methylbenzoate, the amino group can be replaced to generate a diverse array of 3,5-disubstituted-2-methylbenzoate derivatives.

Key Sandmeyer and Related Derivatizations:

Chlorination: Treatment with CuCl introduces a chlorine atom in place of the amino group. wikipedia.org

Cyanation: Reaction with CuCN yields the corresponding nitrile (cyano) derivative. wikipedia.org This introduces a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Hydroxylation: Heating the diazonium salt in aqueous acid or reacting it with copper(I) oxide (Cu₂O) replaces the amino group with a hydroxyl group, forming a phenol. wikipedia.org

Fluorination (Balz–Schiemann Reaction): While not a classical Sandmeyer reaction, fluorination can be achieved by forming the diazonium tetrafluoroborate (B81430) salt, which upon heating, yields the aryl fluoride. libretexts.orgorganic-chemistry.org

Reductive Deamination: The amino group can be removed entirely and replaced with a hydrogen atom by treating the diazonium salt with hypophosphorous acid (H₃PO₂). libretexts.orgmasterorganicchemistry.com

Desired ProductReagent(s) for DiazotizationReagent for SubstitutionReaction Name
Methyl 5-bromo-3-chloro-2-methylbenzoate NaNO₂, HClCuClSandmeyer
Methyl 5-bromo-3-cyano-2-methylbenzoate NaNO₂, H₂SO₄CuCNSandmeyer
Methyl 5-bromo-3-hydroxy-2-methylbenzoate NaNO₂, H₂SO₄H₂O, heat or Cu₂OSandmeyer-type
Methyl 3,5-dibromo-2-methylbenzoate NaNO₂, HBrCuBrSandmeyer
Methyl 5-bromo-3-fluoro-2-methylbenzoate NaNO₂, HBF₄HeatBalz-Schiemann
Methyl 3-bromo-2-methylbenzoate NaNO₂, HClH₃PO₂Reductive Deamination

Condensation and Cycloaddition Reactions Leading to Heterocyclic Systems

The amino group, often after modification, can participate in intramolecular condensation or cyclization reactions to form heterocyclic structures. These reactions are of great importance in medicinal chemistry, as heterocyclic rings are core components of many bioactive molecules.

A notable example is the synthesis of benzothiazines. Research on a closely related isomer, methyl-2-amino-5-bromobenzoate, has shown that its N-sulfonylated derivative is an intermediate in the synthesis of benzothiazine. nih.govresearchgate.net A similar pathway can be envisioned for this compound. After sulfonylation of the amino group, the resulting sulfonamide could undergo an intramolecular cyclization. This cyclization would likely involve the deprotonation of the sulfonamide nitrogen, followed by a nucleophilic attack on a suitable electrophilic site, potentially leading to the formation of a six-membered heterocyclic ring fused to the benzene (B151609) ring.

Reactions Involving the Bromo Substituent on the Aromatic Ring

The bromo substituent on the aromatic ring is a key functional group that primarily enables carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

Direct displacement of the bromo substituent by a nucleophile via a classical nucleophilic aromatic substitution (SₙAr) mechanism is generally difficult for this compound. The SₙAr reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) at positions ortho or para to the leaving group. byjus.commasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In this compound, the bromo atom is not in an activated position relative to the electron-withdrawing methyl ester group (which is meta). Furthermore, the amino group is electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, reactions with nucleophiles under standard SₙAr conditions are not expected to be efficient.

Alternative mechanisms, such as the benzyne (B1209423) (elimination-addition) mechanism, can facilitate nucleophilic substitution on unactivated aryl halides but require extremely strong basic conditions (e.g., NaNH₂ in liquid ammonia), which may not be compatible with the ester functional group. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The most significant and widely utilized transformations involving the bromo substituent are palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of new bonds. The bromo group on this compound serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov It is a robust method for forming new carbon-carbon bonds. This compound can be coupled with a wide variety of aryl, heteroaryl, vinyl, or alkyl boronic acids to generate biaryl compounds and other complex structures. nih.govresearchgate.net The reaction generally exhibits high functional group tolerance, leaving the amino and ester groups intact.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.org This reaction would allow for the introduction of vinyl groups at the 3-position of the benzoate (B1203000) ring, providing a pathway to stilbene-like structures or precursors for further transformations. beilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and typically a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This is the most straightforward method for synthesizing arylalkynes. nih.govresearchgate.net Coupling this compound with various alkynes provides direct access to 3-alkynyl-substituted benzoate derivatives, which are valuable intermediates in materials science and pharmaceutical synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It allows for the bromo substituent to be replaced by a primary or secondary amine, providing a route to diamino-substituted benzoates. This reaction is highly versatile and can be used to introduce a wide range of nitrogen-containing functional groups. nih.gov

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura R-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl, vinyl, or alkyl substituted benzoate
Heck Alkene (e.g., Styrene)Pd catalyst (e.g., Pd(OAc)₂), BaseVinyl-substituted benzoate
Sonogashira Terminal Alkyne (e.g., Phenylacetylene)Pd catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted benzoate
Buchwald-Hartwig R¹R²NHPd catalyst, Ligand, BaseN-substituted amino benzoate

Reductive Debromination Strategies

The selective removal of the bromine atom from the aromatic ring of this compound to yield methyl 5-amino-2-methylbenzoate is a key transformation that can be achieved through various reductive debromination strategies. These methods are crucial for accessing derivatives that retain the amino and ester functionalities while removing the halogen.

One common approach involves catalytic hydrogenation. While this method is effective for many substrates, care must be taken to prevent the reduction of other functional groups. The selection of the catalyst and reaction conditions is therefore critical. For instance, using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere can facilitate the cleavage of the carbon-bromine bond. The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727), often in the presence of a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the hydrobromic acid formed during the reaction.

Transition-metal-catalyzed debromination offers another versatile route. Catalysts based on palladium, nickel, or copper can be employed. For example, palladium-catalyzed reactions using a phosphine (B1218219) ligand and a hydride source, such as sodium borohydride (B1222165) or a silane, can effectively remove the bromine atom. These methods are often characterized by their high functional group tolerance.

More recently, visible-light-induced photoredox catalysis has emerged as a mild and efficient method for the reductive dehalogenation of aryl halides. acs.org In a typical setup, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer process, leading to the reduction of the aryl bromide. acs.org This method often employs a hydrogen atom donor and can be performed at room temperature, offering an advantage for sensitive substrates. acs.org

Transition-metal-free methods have also been developed. One such strategy involves the use of a simple diboron (B99234) source in a transition-metal-free borylation reaction, which can be followed by protodeborylation to achieve the desired debrominated product. nih.gov

The choice of the reductive debromination strategy will depend on the desired scale of the reaction, the required functional group compatibility, and the availability of reagents and equipment.

Table 1: Comparison of Reductive Debromination Strategies

MethodCatalyst/ReagentConditionsAdvantagesPotential Challenges
Catalytic HydrogenationPd/C, H₂Alcohol solvent, baseWell-established, scalablePotential for over-reduction
Transition-Metal CatalysisPd or Ni complex, phosphine ligand, hydride sourceOrganic solventHigh functional group toleranceCatalyst cost and sensitivity
Photoredox CatalysisIr or Ru photocatalyst, visible light, H-donorRoom temperatureMild conditions, high selectivityRequires photochemical setup
Metal-Free BorylationDiboron reagentMild temperatureAvoids transition metalsMulti-step process

Functional Group Transformations of the Ester Moiety

The methyl ester group in this compound provides a handle for further molecular diversification through various transformations.

Hydrolysis to Corresponding Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-amino-3-bromo-2-methylbenzoic acid, is a fundamental transformation. This can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. chemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid. chemguide.co.uk

Base-promoted hydrolysis, also known as saponification, is often preferred due to its irreversible nature under basic conditions. masterorganicchemistry.com The ester is typically heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.ukarkat-usa.org This initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. masterorganicchemistry.com For sterically hindered esters, milder conditions using a non-aqueous solvent system, such as NaOH in a mixture of methanol and dichloromethane at room temperature, can be effective. arkat-usa.org

Table 2: Conditions for Hydrolysis of this compound

ConditionReagentsProductKey Features
AcidicDilute HCl or H₂SO₄, water5-amino-3-bromo-2-methylbenzoic acidReversible reaction
Basic (Saponification)NaOH or KOH, water/alcoholSodium 5-amino-3-bromo-2-methylbenzoateIrreversible, requires acidic workup

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction allows for the conversion of this compound into a variety of other esters. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In acid-catalyzed transesterification, a protic acid, such as sulfuric acid or p-toluenesulfonic acid, is used as the catalyst. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification is typically carried out using an alkoxide base, such as sodium methoxide (B1231860) or sodium ethoxide, in the corresponding alcohol as the solvent. srsintl.comsrsbiodiesel.com This method is generally faster than the acid-catalyzed counterpart but requires anhydrous conditions to prevent the competing hydrolysis reaction. srsintl.com

Table 3: Transesterification of this compound

CatalystReagentsProduct
Acid (e.g., H₂SO₄)Excess of new alcohol (R-OH)R-5-amino-3-bromo-2-methylbenzoate
Base (e.g., NaOR)Corresponding alcohol (R-OH)R-5-amino-3-bromo-2-methylbenzoate

Selective Reduction to Primary Alcohol Derivatives

The selective reduction of the methyl ester group to the corresponding primary alcohol, (5-amino-3-bromo-2-methylphenyl)methanol, requires a reducing agent that does not affect the amino group or the aryl bromide. Strong reducing agents like lithium aluminum hydride (LAH) are generally not suitable as they can also reduce other functional groups.

Milder and more selective reducing agents are preferred. Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BMS), are often effective for the selective reduction of carboxylic esters in the presence of other functional groups. These reagents typically show good chemoselectivity and will not reduce the amino group or cleave the aryl-bromide bond under controlled conditions.

Another approach involves the use of sodium borohydride in combination with a Lewis acid or in a specific solvent system, which can enhance its reducing power towards esters while maintaining a degree of selectivity. youtube.com The choice of reagent and reaction conditions is crucial to achieve the desired transformation without side reactions.

Reactivity of the Aromatic Methyl Group and General Aromatic Ring Chemistry

The methyl group attached to the aromatic ring also offers a site for chemical modification.

Side-Chain Functionalization and Oxidation Reactions

The benzylic position of the methyl group is susceptible to functionalization, primarily through free-radical reactions. For instance, free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light can introduce a bromine atom to the methyl group, forming methyl 5-amino-3-bromo-2-(bromomethyl)benzoate. libretexts.orgmasterorganicchemistry.com This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

The methyl group can also be oxidized to a carboxylic acid. libretexts.orgorgoreview.compearson.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 5-amino-3-bromo-2-carboxybenzoic acid. libretexts.orglibretexts.org This reaction typically requires vigorous conditions, such as heating under reflux. libretexts.org It is important to note that such strong oxidation conditions might also affect the amino group, potentially requiring a protection-deprotection sequence. Milder, more selective oxidation methods, such as those using catalytic amounts of certain metal complexes and molecular oxygen, are also being explored. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Patterns and Regioselectivity

The substitution pattern on the benzene ring of this compound creates a unique electronic environment that dictates the positions susceptible to electrophilic attack and nucleophilic substitution.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring determine the position of the incoming electrophile. The activating and directing effects of the substituents on this compound are as follows:

Amino group (-NH2): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Methyl group (-CH3): This is a weakly activating, ortho-, para-directing group through an inductive effect.

Bromo group (-Br): This is a deactivating, yet ortho-, para-directing group. Its inductive electron-withdrawing effect deactivates the ring, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Methoxycarbonyl group (-COOCH3): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Considering the positions on the aromatic ring of this compound, the amino group at C5, the bromo group at C3, and the methyl group at C2, along with the ester at C1, the potential sites for electrophilic attack are C4 and C6.

The powerful activating and ortho-, para-directing influence of the amino group at C5 is the dominant factor. It strongly activates the positions ortho (C4 and C6) to it. The methyl group at C2 also activates its ortho (C3, already substituted) and para (C5, already substituted) positions. The bromo group at C3 directs to its ortho (C2 and C4) and para (C6) positions. The deactivating methoxycarbonyl group at C1 directs to the meta positions (C3 and C5), which are already substituted.

Therefore, the synergistic directing effects of the amino and bromo groups, and to a lesser extent the methyl group, converge to make the C4 and C6 positions the most nucleophilic and thus the most likely sites for electrophilic attack. Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at C6 compared to C4.

While specific experimental data on the electrophilic substitution of this compound is scarce in publicly available literature, related reactions on similar structures provide insights. For instance, the bromination of p-toluidine (B81030) (4-methylaniline) readily occurs at the two positions ortho to the strongly activating amino group, yielding 2,6-dibromo-4-methylaniline. japsr.in This highlights the potent directing power of the amino group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionActivating/Deactivating Groups Influencing the PositionPredicted Outcome for Electrophilic Attack
C4Ortho to -NH2 (strongly activating), Ortho to -Br (directing)Highly favored
C6Ortho to -NH2 (strongly activating), Para to -Br (directing)Favored, but potentially sterically hindered by the adjacent -CH3 group

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In this compound, the bromo group can act as a leaving group. The methoxycarbonyl group is an electron-withdrawing group that can stabilize the intermediate Meisenheimer complex, particularly if the attack occurs at the ortho or para positions relative to it.

However, the presence of the strongly electron-donating amino group and the weakly donating methyl group generally disfavors nucleophilic aromatic substitution by increasing the electron density of the ring. For a successful NAS reaction to occur on this substrate, harsh reaction conditions or activation of the amino group, for example, through diazotization, would likely be necessary.

In some cases, the amino group itself or the ester can participate in intramolecular cyclization reactions, which can be considered a form of nucleophilic attack. For example, derivatives of this compound can be used in the synthesis of heterocyclic compounds like pyridopyrimidines. nih.gov

It is also worth noting that the bromine atom can be replaced via nucleophilic substitution under specific conditions, often catalyzed by transition metals.

Strategic Utility As a Versatile Synthetic Intermediate and Building Block

Precursor in the Construction of Diverse Heterocyclic Frameworks

The structure of methyl 5-amino-3-bromo-2-methylbenzoate is particularly well-suited for the synthesis of heterocyclic compounds, which are core components of many biologically active molecules. frontiersin.orgnih.gov The vicinal arrangement of the amino and methylbenzoate groups, along with the presence of the bromine atom, enables various cyclization strategies.

The amino group of this compound serves as a key nucleophile in the formation of a wide array of nitrogen-containing heterocycles. frontiersin.org For instance, this compound is a valuable precursor for the synthesis of quinazolinones, a class of compounds with significant pharmacological activities. organic-chemistry.orgresearchgate.netresearchgate.net The general synthetic approach involves the reaction of the amino group with a suitable carbonyl-containing component, followed by cyclization. A closely related compound, methyl-2-amino-5-bromobenzoate, undergoes condensation with acetic anhydride (B1165640) to form a benzoxazinone, which then reacts with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-6-bromo-2-methyl quinazolin-4(3H)-one. grafiati.com This established transformation highlights the potential of this compound to participate in similar reaction sequences to afford substituted quinazolinones.

Furthermore, the amino group can be a starting point for the synthesis of other important heterocyclic systems such as benzodiazepines. The synthesis of 1,4-benzodiazepin-2-ones, for example, often involves the reaction of an anthranilic acid derivative with an amino acid, followed by cyclization. researchgate.net The structure of this compound provides the necessary anthranilate core for such synthetic routes. Another related compound, methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate, has been utilized as an intermediate in the synthesis of benzothiazine. nih.gov

The strategic placement of reactive sites in this compound facilitates intramolecular cyclization reactions to construct fused-ring systems. The bromine atom can participate in transition-metal-catalyzed cross-coupling reactions, which, when combined with reactions involving the amino or ester groups, can lead to the formation of polycyclic structures.

For example, the synthesis of thiazinopyrrole fused-ring derivatives has been achieved through a ring-opening recombination strategy of benzothiazole (B30560) salts, demonstrating a modern approach to building complex fused systems. tenovapharma.com While not a direct application, the principles of such tandem reactions can be applied to derivatives of this compound. The inherent reactivity of the compound allows for its potential use in one-pot multicomponent reactions to generate structurally complex fused heterocycles. frontiersin.org

Role in the Elaboration of Polyfunctionalized Aromatic Compounds

This compound is an excellent starting material for the synthesis of more elaborate polyfunctionalized aromatic compounds. The existing functional groups can be readily transformed or used as handles to introduce new substituents, allowing for precise control over the final molecular structure.

The bromine atom, for instance, is a versatile functional group that can be substituted through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, alkyl, and amino groups at the 3-position of the aromatic ring. The amino group can be acylated, alkylated, or diazotized to introduce further diversity. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This array of possible transformations makes it a valuable building block for creating highly substituted aromatic compounds. A patent for the synthesis of 3,5-dibromo-2-aminobenzaldehyde from methyl 2-aminobenzoate (B8764639) illustrates the utility of such precursors in creating polyhalogenated and functionalized aromatic aldehydes. google.com

Applications in Divergent Synthesis Strategies for Analog Library Generation

In medicinal chemistry and drug discovery, the generation of analog libraries is crucial for structure-activity relationship (SAR) studies. The multifunctional nature of this compound makes it an ideal scaffold for divergent synthesis, where a common intermediate is used to generate a large number of structurally related compounds.

Starting from this single compound, a library of analogs can be rapidly synthesized by systematically varying the substituents at the amino, bromo, and ester positions. For example, the amino group can be reacted with a diverse set of carboxylic acids to form a library of amides. Simultaneously or sequentially, the bromine atom can be subjected to a variety of cross-coupling partners to introduce different groups at the 3-position. This approach allows for the efficient exploration of the chemical space around the core scaffold, which is essential for optimizing the biological activity of a lead compound. The concept of diversity-oriented synthesis, as demonstrated with aminoazoles, can be effectively applied using this compound to produce a wide range of heterocyclic compounds. frontiersin.org

Contributions to the Multi-Step Construction of Complex Organic Molecules

The synthesis of complex organic molecules, particularly natural products and pharmaceuticals, often requires a multi-step approach where each step carefully builds upon the previous one. libretexts.org this compound can serve as a key intermediate in these lengthy synthetic sequences, providing a pre-functionalized aromatic core that can be further elaborated.

Theoretical and Computational Investigations of Methyl 5 Amino 3 Bromo 2 Methylbenzoate

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of an aromatic compound like methyl 5-amino-3-bromo-2-methylbenzoate is fundamentally dictated by the interplay of its constituent functional groups: the amino (-NH2), bromo (-Br), methyl (-CH3), and methyl ester (-COOCH3) groups attached to the benzene (B151609) ring. A theoretical analysis would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine the molecular orbital (MO) landscape.

Key parameters of interest would be the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO's energy and shape reveal its capacity to accept electrons, highlighting regions prone to nucleophilic attack. For this molecule, the electron-donating amino group and the electron-withdrawing bromo and methyl ester groups would significantly influence the electron density distribution across the aromatic ring, thereby affecting the energies and localizations of the HOMO and LUMO.

Table 1: Hypothetical Electronic Properties of this compound

ParameterPredicted Value/CharacteristicSignificance
HOMO EnergyRelatively HighIndicates susceptibility to oxidation and electrophilic attack. The amino group would likely be a major contributor.
LUMO EnergyRelatively LowSuggests a capacity to accept electrons, with the ester group and the carbon bearing the bromine atom as potential sites for nucleophilic interaction.
HOMO-LUMO GapModerateThe energy difference would be a key factor in determining the molecule's kinetic stability and electronic excitation properties.
Electron DensityHigh on the amino group and ortho/para positions relative to it (excluding substitutions). Low on the ester carbonyl carbon and the carbon attached to the bromine.Guides the regioselectivity of chemical reactions.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to explore the potential chemical reactions of this compound without the need for physical experimentation.

Characterization of Energetics for Key Reaction Intermediates and Transition States

By mapping the potential energy surface of a reaction, computational models can identify the structures and energies of reactants, products, intermediates, and transition states. For instance, in an electrophilic aromatic substitution reaction, calculations could determine the relative energies of the sigma complexes (arenium ions) formed by the attack at different positions on the benzene ring. This would allow for the prediction of the most likely substitution patterns. The activation energy for each pathway, determined by the energy of the transition state relative to the reactants, would reveal the kinetic feasibility of the reaction.

Theoretical Studies on Solvent Effects in Reaction Dynamics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Theoretical studies can model these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). For a polar molecule like this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially altering the reaction pathway compared to a nonpolar solvent. researchgate.net

Conformational Analysis and Investigation of Intramolecular Interactions

The three-dimensional shape (conformation) of this compound is crucial for its reactivity and interactions. The primary focus of a conformational analysis would be the rotation around the single bonds, particularly the C-C bond connecting the ester group to the ring and the C-N bond of the amino group.

Computational methods can be used to calculate the energy of the molecule as these bonds are rotated, allowing for the identification of the most stable (lowest energy) conformations. Intramolecular interactions, such as hydrogen bonding between the amino group's hydrogen atoms and the ester's carbonyl oxygen, could play a significant role in stabilizing certain conformations. Steric hindrance between the methyl group, the bromo group, and the ester group would also be a critical factor. In related crystal structures of other methyl benzoate (B1203000) derivatives, intermolecular interactions like C-H···O hydrogen bonds have been observed to be significant in the solid state. nih.gov

Prediction of Spectroscopic Parameters from First Principles for Mechanistic Insights

First-principles calculations can predict various spectroscopic properties, which can then be compared to experimental data to confirm the molecule's structure and provide mechanistic insights.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to help assign the peaks in an experimental spectrum.

IR Spectroscopy: Vibrational frequencies can be computed to predict the positions of infrared absorption bands, corresponding to specific bond stretches and bends (e.g., C=O stretch of the ester, N-H stretch of the amine).

UV-Vis Spectroscopy: Electronic transition energies can be calculated to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureCorresponding Functional Group/Atom
¹H NMRSinglet around 2.0-2.5 ppmMethyl group (-CH3)
Singlet around 3.8-4.0 ppmEster methyl group (-OCH3)
Broad singletAmino group (-NH2)
Two distinct aromatic signalsAromatic protons
¹³C NMRSignal around 165-170 ppmEster carbonyl carbon
IRPeak around 1700-1730 cm⁻¹C=O stretch
Two peaks around 3300-3500 cm⁻¹N-H stretches (symmetric and asymmetric)

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Chemical Behavior

QSRR studies aim to build mathematical models that correlate a molecule's structural features (descriptors) with its chemical reactivity. For this compound, these descriptors could be derived from computational chemistry and include:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges.

Topological Descriptors: Molecular connectivity indices.

Geometrical Descriptors: Molecular surface area, volume.

By developing a QSRR model based on a series of related compounds, it would be possible to predict the reactivity of this compound in various reactions, such as its rate constant or equilibrium constant, without performing the actual experiment. Such models often use statistical methods like multiple linear regression to establish the correlation. researchgate.net

Emerging Research Frontiers and Unexplored Avenues for Methyl 5 Amino 3 Bromo 2 Methylbenzoate

Development of Asymmetric Synthesis Methodologies Incorporating the Compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Methyl 5-amino-3-bromo-2-methylbenzoate, being a prochiral molecule, presents a valuable opportunity for the development of novel asymmetric synthesis methodologies.

Detailed Research Findings: Current research in asymmetric synthesis often focuses on the catalytic conversion of prochiral substrates into single-enantiomer products. nih.govnih.govyoutube.commdpi.com For a substrate like this compound, the primary amine and the aromatic ring are key functional groups for directed transformations.

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes like imine reductases (IREDs) or transaminases, offers a highly selective route to chiral amines. nih.govmdpi.com One could envision a two-step process where the amino group of this compound is first converted to an imine, which is then asymmetrically reduced by a chiral biocatalyst to introduce a new stereocenter. D-amino acid transaminases (DAATs) have been successfully used for the asymmetric synthesis of various D-amino acids from their corresponding α-keto acids with high enantiomeric excess (>99%). mdpi.com

Chiral Catalyst-Mediated Hydrogenation: Asymmetric hydrogenation of the aromatic ring or a derivative could be another avenue. While challenging, the development of specific chiral transition-metal catalysts (e.g., based on rhodium, ruthenium, or iridium) could enable the stereoselective reduction of the benzene (B151609) ring, creating complex, three-dimensional chiral structures.

Diastereoselective Alkylation: Methodologies using chiral auxiliaries, such as chiral oxazolidinones, could be employed. nih.gov The amino group of the title compound could be derivatized with a chiral auxiliary, which would then direct the stereoselective addition of an alkyl group to the aromatic ring or another functional group, followed by removal of the auxiliary.

Table 1: Potential Asymmetric Transformations

Transformation Type Potential Catalyst/Reagent Target Chiral Moiety
Reductive Amination Imine Reductase (IRED) Chiral Amine
Transamination D-Amino Acid Transaminase (DAAT) Chiral Amino Acid Derivative
Asymmetric Hydrogenation Chiral Rhodium/Ruthenium Catalyst Chiral Cyclohexane Derivative
Diastereoselective Alkylation Chiral Oxazolidinone Auxiliary Stereodefined Alkylated Product

Exploration of Photoredox and Electrochemical Transformations for Novel Reactivity

Photoredox and electrochemical catalysis have emerged as powerful tools in organic synthesis, enabling unique transformations under mild conditions by accessing radical intermediates. mdpi.comsemanticscholar.orgethz.chnih.govnih.gov The electronic properties of this compound make it an ideal candidate for exploration in this burgeoning field.

Detailed Research Findings: The compound possesses both an electron-donating amino group and an electron-withdrawing bromo group, setting the stage for interesting reactivity.

Photoredox-Mediated C-H Functionalization: The amino group can act as a reductive quencher in a photoredox cycle, generating an amine radical cation. nih.gov This intermediate can facilitate the functionalization of adjacent C-H bonds, allowing for the introduction of new substituents without pre-functionalization.

Reductive Dehalogenation: The carbon-bromine bond can be targeted for reduction. Photoredox catalysis, often using ruthenium or iridium complexes, can generate radicals from alkyl halides under mild conditions, a process that could be adapted for the selective de-bromination or subsequent functionalization at that position. nih.gov

Electrochemical Synthesis: Electrochemical methods offer an alternative to photoredox catalysis for generating similar radical intermediates. mdpi.comsemanticscholar.org Anodic oxidation could target the amino group, while cathodic reduction could activate the carbon-bromine bond. This provides a reagent-free method to control the redox processes and potentially discover novel reaction pathways. For instance, electrochemical methods can generate iminium intermediates via anodic oxidation for subsequent reactions. mdpi.com

Integration into Bioorthogonal and Click Chemistry Applications as a Synthetic Handle

Bioorthogonal chemistry and "click" chemistry have revolutionized chemical biology and drug discovery by providing highly efficient and selective reactions that can be performed in complex biological environments. nih.govaurigeneservices.comresearchgate.netrsc.orgcas.org The functional groups on this compound make it a prime candidate for development as a versatile synthetic handle in these applications.

Detailed Research Findings: The utility of this compound lies in its potential for derivatization into a molecule with bioorthogonal reactivity.

Azide (B81097) or Alkyne Installation: The amino group serves as a perfect anchor point for introducing an azide or a terminal alkyne. These are the cornerstone functional groups for the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction. aurigeneservices.comcas.org This would transform the molecule into a linker that can be "clicked" onto biomolecules or other synthetic constructs.

Strained Alkyne/Alkenes: The bromo- and methyl-substituted ring could serve as a scaffold for the synthesis of strained alkynes (e.g., dibenzocyclooctynes, DBCO) or alkenes (e.g., trans-cyclooctenes, TCO). researchgate.net These are key players in strain-promoted bioorthogonal reactions that proceed without a metal catalyst, which is highly desirable for in-vivo applications. nih.govresearchgate.net The bromine atom, in particular, could facilitate cross-coupling reactions to build up the necessary ring systems.

Table 2: Potential Bioorthogonal Moieties from this compound

Target Moiety Required Functional Group Key Reaction Type
1,2,3-Triazole Azide/Alkyne Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Tetrazine Ligation Product Alkene/Alkyne Inverse-Electron-Demand Diels-Alder (IEDDA)
Strained Cyclooctyne Bromo-Aryl Scaffold Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Advanced Catalyst Discovery for Highly Selective and Efficient Transformations

The multiple functional groups on this compound present a significant challenge and opportunity for catalyst development. Achieving high selectivity for a reaction at one site without affecting the others is crucial.

Detailed Research Findings: Research is ongoing to develop catalysts that can differentiate between similar functional groups on a complex molecule.

Selective Cross-Coupling: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The challenge lies in developing a catalyst system that promotes this reaction without interfering with the amino group. This often requires careful selection of ligands, bases, and reaction conditions.

Aniline-Based Catalysis: Interestingly, aniline (B41778) derivatives themselves can act as catalysts. Arylamines have been shown to generate N-halo arylamine intermediates that serve as selective electrophilic halogenating agents. nih.gov This opens the door to exploring the catalytic activity of this compound itself or its derivatives in halogen transfer reactions.

Photocatalysis for Selective Hydrogenation: While traditional hydrogenation often requires high pressure and temperature, photocatalysis offers a milder alternative. nih.gov Developing semiconductor-based photocatalysts (e.g., modified TiO2 or Ce2S3) could enable the selective hydrogenation of a nitro precursor to the amine, or potentially other reductions on the molecule, under ambient conditions. nih.gov For instance, CoS2/graphene composites have shown 99% conversion and 100% selectivity for the hydrogenation of nitrobenzene (B124822) to aniline. nih.gov

Potential for Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Automated synthesis platforms are transforming chemical research by enabling rapid reaction optimization and the creation of large compound libraries. wikipedia.orgyoutube.comchemistryworld.comprotheragen.ai The well-defined structure of this compound makes it an excellent candidate for inclusion in these systems as a core building block.

Detailed Research Findings: Automated synthesizers often use pre-packaged reagent cartridges or flow chemistry setups to perform sequential reactions. youtube.com

Modular "Plug-and-Play" Chemistry: this compound can be used as a central scaffold in a modular synthesis approach. acs.org An automated platform could be programmed to perform a series of reactions in a specific order: for example, a Suzuki coupling at the bromine position, followed by an amide coupling at the amine position. This would allow for the rapid generation of a library of diverse compounds from a single starting material.

High-Throughput Reaction Screening: The compound can be used as a standard substrate to screen for new catalysts and reaction conditions in a high-throughput manner. protheragen.ai By arraying different potential catalysts and reagents in a multi-well plate format, an automated system can quickly identify the optimal conditions for a desired transformation, such as a selective C-H activation or cross-coupling reaction.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are identified and then elaborated into more potent lead compounds. An automated platform could use this compound as a core fragment and systematically add other building blocks to it, rapidly exploring the chemical space around the initial hit. acs.org

This compound is more than just a simple chemical intermediate; it is a platform for innovation. The unexplored avenues in asymmetric synthesis, photoredox catalysis, bioorthogonal chemistry, selective catalysis, and automated synthesis represent significant opportunities for future research. As these frontiers are explored, this versatile compound is poised to become a key enabler in the development of new medicines, advanced materials, and more efficient chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-amino-3-bromo-2-methylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination and esterification steps. Key reagents include brominating agents (e.g., Br₂/FeBr₃) and methylating agents (e.g., CH₃OH/H⁺). Oxidation with KMnO₄ or CrO₃ may be required for intermediate hydroxyl group conversion . For regioselective bromination, steric and electronic effects of the methyl and amino groups must be controlled. Reaction temperatures (0–25°C) and solvent polarity (e.g., dichloromethane) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The aromatic proton at position 4 (adjacent to Br and NH₂) shows deshielding (~δ 7.2–7.5 ppm). The methyl ester (δ 3.8–3.9 ppm) and NH₂ (δ 5.5–6.0 ppm, broad) are diagnostic .
  • IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups.
  • MS : Molecular ion [M+H]⁺ at m/z 258 (C₁₀H₁₁BrNO₂) and fragments at m/z 181 (loss of Br) and 137 (loss of COOCH₃) .

Advanced Research Questions

Q. How do competing substituent effects (NH₂, Br, CH₃) influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The amino group (-NH₂) is strongly activating (ortho/para-directing), while bromine (-Br) is deactivating (meta-directing). Steric hindrance from the methyl group at position 2 further limits substitution at adjacent positions. Computational modeling (DFT) predicts preferential electrophilic attack at position 4 (para to NH₂, meta to Br). Experimental validation via nitration (HNO₃/H₂SO₄) shows >80% product at position 4 .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer : Discrepancies may arise from:

  • Strain variability : Test against standardized panels (e.g., ATCC strains) with controlled inoculum sizes.
  • Solubility issues : Use DMSO carriers (<1% v/v) and confirm compound stability via HPLC.
  • Assay conditions : Optimize pH (7.4 for bacterial vs. 5.5 for fungal assays) and incubation times .
    • Case Study : A 2025 study reported MIC = 8 µg/mL against S. aureus but inactivity against E. coli due to efflux pump activity, resolved using efflux inhibitors (e.g., PAβN) .

Q. How can tautomerism of the amino group complicate NMR data interpretation, and what techniques mitigate this?

  • Methodological Answer : The NH₂ group may exhibit tautomerism or hydrogen bonding, broadening peaks. Techniques include:

  • Variable-temperature NMR : Cooling to 5°C reduces exchange broadening, sharpening NH₂ signals.
  • DMSO-d₆ solvent : Stabilizes NH₂ via hydrogen bonding, improving resolution .

Experimental Design & Data Analysis

Q. What computational tools predict reaction pathways for modifying the bromine substituent (e.g., Suzuki coupling)?

  • Methodological Answer :

  • Retrosynthesis software : Tools like Pistachio or Reaxys propose Pd-catalyzed cross-couplings using aryl boronic acids.
  • DFT calculations : Assess feasibility of oxidative addition (Br-C bond activation) using B3LYP/6-31G(d) basis sets .
    • Example : Coupling with 4-methoxyphenylboronic acid requires Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C for 12h .

Q. How to optimize crystallization conditions for X-ray diffraction studies of this compound?

  • Methodological Answer : Slow evaporation from ethanol/water (7:3) at 4°C yields single crystals. Add 5% acetonitrile to improve lattice packing. Data collection at 100 K with Cu-Kα radiation resolves Br and NH₂ positions (R-factor < 5%) .

Comparative Analysis & Structure-Activity Relationships (SAR)

Q. How does substitution at position 3 (Br vs. F, Cl) alter bioactivity?

  • Methodological Answer : Bromine’s electronegativity and size enhance hydrophobic interactions in enzyme pockets. SAR studies show:

  • Br : IC₅₀ = 12 µM (EGFR kinase inhibition).
  • Cl : IC₅₀ = 28 µM (reduced van der Waals interactions).
  • F : Inactive due to poor binding .

Q. What role does the methyl ester play in prodrug design compared to free carboxylic acid analogs?

  • Methodological Answer : The ester improves cell permeability (logP = 2.1 vs. 0.8 for acid). In vivo hydrolysis by esterases releases the active acid. Pharmacokinetic studies in rats show ester derivatives have 3× higher bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.